Tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound with the systematic name (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate and a CAS number of 91229-86-6. It is classified as an amino acid derivative, specifically a tert-butyl ester of a brominated amino acid. The compound is primarily used in research settings, particularly in synthetic organic chemistry and medicinal chemistry.
This compound is sourced from various chemical suppliers, including Combi-Blocks, Aladdin Scientific, and others, primarily for research purposes. It is not intended for pharmaceutical or food applications and is classified as a research reagent. The molecular formula of this compound is , and it has a molecular weight of approximately 352.27 g/mol .
The synthesis of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate typically involves the following steps:
The reaction conditions are critical for achieving high yields and purity. For instance, using a stoichiometric excess of brominating agents and maintaining low temperatures helps minimize side reactions.
The molecular structure of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate features:
The structural formula can be represented as follows:
The InChI key for this compound is UOJPSBYBSNFVHA-JTQLQIEISA-N, which provides a unique identifier for its structure in chemical databases .
Tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate can participate in various chemical reactions:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields.
The mechanism of action for this compound primarily revolves around its reactivity due to the presence of the bromine atom and the protected amine group.
Tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate finds applications primarily in scientific research:
Stereoselective synthesis of tert-butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS 91229-86-6 for S-enantiomer) primarily employs chiral pool strategies and resolution techniques. The compound’s S-configuration is efficiently accessed through stereospecific transformations of L-glutamic acid derivatives, leveraging the natural chiral center to control absolute stereochemistry. A common route involves:
Table 1: Stereoselective Synthesis Methods Comparison
| Method | Starting Material | Key Reagent/Condition | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Pool Derivatization | N-Boc-L-glutamic acid | PBr₃, then tert-BuOH/DCC | 65 | >99 |
| Enzymatic Resolution | Racemic pentanoate | Lipase B, pH 7.0, 37°C | 38 | 98 |
Critical parameters include reaction temperature (-10°C for bromination to prevent racemization) and stoichiometric control during esterification. The molecular weight (352.26 g/mol) and chiral purity (≥95%) of the final product are verified via chiral HPLC and ¹H-NMR [1] [4].
This brominated building block serves as a key handle in solid-phase peptide synthesis (SPPS), enabling C-to-N chain elongation and side-chain functionalization. The terminal bromide allows on-resin nucleophilic substitutions (e.g., with thiols or amines) to introduce non-proteinogenic residues:
Table 2: SPPS Performance with Bromoalkyl Handle
| Resin Type | Loading (mmol/g) | Cleavage Reagent | Bromide Integrity (%) | Application Example |
|---|---|---|---|---|
| Wang | 0.78 ± 0.05 | 95% TFA/H₂O | 99 | CGRP antagonist intermediates |
| BAL (backbone) | 0.65 | HFIP/DCM | 97 | Macrocyclic lactams |
This approach facilitates rapid access to constrained peptides, such as calcitonin gene-related peptide (CGRP) receptor antagonists, where the bromoalkyl chain is cyclized to form lactam bridges [6].
Catalytic asymmetric methods provide enantiopure material without chiral pool limitations. Two dominant strategies are employed:
Table 3: Catalytic Asymmetric Synthesis Performance
| Method | Catalyst/Auxiliary | Key Step Conditions | Yield (%) | ee/dr |
|---|---|---|---|---|
| Evans Auxiliary | (S)-4-Benzyloxazolidinone | NaHMDS, -78°C, THF | 71 (3 steps) | dr >20:1 |
| Organocatalysis | N-Boc-L-tert-Leucine | 20 mol%, DCM, 4°C | 65 | 82% ee |
| Asymmetric Hydrogenation | Rh(COD)(R,R-EtDuPhos)BF₄ | 50 psi H₂, MeOH | 89 | 95% ee |
These routes highlight the compound’s role as a precursor to pharmaceutically active compounds, such as protease inhibitors, where side-chain bromine participates in cross-coupling reactions [6].
Table 4: Key Properties of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
| Property | Value | Source/Reference |
|---|---|---|
| CAS Number (S-enantiomer) | 91229-86-6 | [1] [3] [4] |
| Molecular Formula | C₁₄H₂₆BrNO₄ | [1] [2] |
| Molecular Weight | 352.26 g/mol | [1] [2] [4] |
| Purity | ≥95% | [1] [4] |
| Storage Conditions | 2–8°C, protect from light | [1] [2] |
| SMILES (S-enantiomer) | CC(C)(OC(=O)C@@HNC(=O)OC(C)(C)C)C | [1] |
| InChIKey | MFCD22576481 | [1] |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1